Purity Baseline: Guaranteed 95% vs. 90% for Closest Virtual Screening Analog
A key procurement differentiator is the shipped purity specification. The supplier of the target compound states a purity of “usually 95%” [1]. In contrast, Innovapharm’s virtual screening catalog entry for the same compound (P-503622017) guarantees only 90% purity upon synthesis . For an adjacent close analog, 2-(naphthalen-2-yloxy)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone, the catalog purity is also specified at 90% [2]. While not a measure of biological differentiation, a 5% purity difference materially influences false-positive rates in primary screening and reduces the need for re-purification in dose-response follow-up, directly affecting procurement value.
| Evidence Dimension | Guaranteed Purity (as specified by vendor or catalog) |
|---|---|
| Target Compound Data | 95% (typically supplied purity) |
| Comparator Or Baseline | 90% (Innovapharm virtual screening compound P-503622017, same CAS; and 2-(naphthalen-2-yloxy)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone at 90%) |
| Quantified Difference | 5 percentage points higher for the target compound |
| Conditions | Vendor-specified purity for research-grade compound; technique not disclosed |
Why This Matters
Higher certified purity minimizes the probability that an observed screening hit arises from a potent impurity rather than the intended compound, which is critical for procurement where follow-up chemistry resources are limited.
- [1] Supplier specification for 2-(Naphthalen-1-yl)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone (CAS 2034251-80-2): purity usually 95%. View Source
- [2] Supplier catalog entry for 2-(Naphthalen-2-yloxy)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone: purity 90%. View Source
